molecular formula C21H18ClN3O5S B2982923 2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide CAS No. 941914-52-9

2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide

Cat. No.: B2982923
CAS No.: 941914-52-9
M. Wt: 459.9
InChI Key: CGFVSVVCUVQKNA-UHFFFAOYSA-N
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Description

2-(2-(((4-Chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide is a synthetic organic compound with the molecular formula C21H18ClN3O5S and a molecular weight of 459.9 g/mol . Its structure integrates several pharmaceutically relevant motifs, including a 4-oxopyridine core, a (4-chlorophenyl)thio ether linkage, and a (4-nitrophenyl)acetamide group. This specific assembly suggests significant potential for application in medicinal chemistry and drug discovery research, particularly in the development of enzyme inhibitors and receptor-targeting molecules. The presence of the thioether and acetamide functional groups is often associated with diverse biological activities, as the thiazole ring, a common scaffold in drugs, also contains sulfur and nitrogen atoms crucial for interactions with biological targets . Researchers can utilize this compound as a key intermediate or a building block for the synthesis of more complex molecules, or as a reference standard in biochemical and pharmacological assays. The compound's structural complexity, featuring multiple sites for potential hydrogen bonding and hydrophobic interactions, makes it a valuable candidate for exploring novel mechanisms of action. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S/c1-30-20-11-24(12-21(27)23-15-4-6-16(7-5-15)25(28)29)17(10-19(20)26)13-31-18-8-2-14(22)3-9-18/h2-11H,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFVSVVCUVQKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17ClN2O4SC_{18}H_{17ClN_{2}O_{4}S}. The presence of a chlorophenyl thioether, methoxy group, and nitrophenyl substituent is significant for its biological activity. The structural representation can be summarized as follows:

  • Core Structure : Pyridine ring with a methoxy and thioether substitution.
  • Functional Groups : Chlorophenyl and nitrophenyl groups that may influence pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. Key steps include:

  • Thioether Formation : Reaction of 4-chlorobenzenethiol with a suitable electrophile.
  • Acetamide Coupling : Introduction of the nitrophenylacetamide moiety to the pyridine scaffold.
  • Final Purification : Crystallization or chromatography to obtain pure compound.

Antitumor Activity

Recent studies have indicated that similar pyridine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to our target have shown IC50 values in the micromolar range against human cancer cell lines, indicating potential as anticancer agents .

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-712.5
Compound BHeLa15.0
Target CompoundA549TBDCurrent Study

Anti-inflammatory Activity

In vitro assays have demonstrated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting key enzymes like COX-1 and COX-2. This suggests that our compound may also possess similar mechanisms of action.

Antimicrobial Activity

Research indicates that derivatives with thioether linkages show enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as nitro may enhance this activity by increasing the compound's lipophilicity and membrane permeability.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific substituents on the pyridine ring:

  • Chlorophenyl Group : Enhances lipophilicity and potentially increases binding affinity to biological targets.
  • Methoxy Group : May contribute to increased solubility and stability.
  • Nitrophenyl Group : Acts as an electron-withdrawing group, which can enhance reactivity towards biological targets.

Case Studies

  • Antitumor Efficacy : A study on related compounds demonstrated selective cytotoxicity against breast cancer cells, suggesting that modifications in the pyridine structure can lead to improved therapeutic indices .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may induce apoptosis through mitochondrial pathways, enhancing their potential as chemotherapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on molecular features, synthesis, and inferred biological relevance:

Compound Name & Source Molecular Weight Key Substituents/Functional Groups Synthesis Method & Yield Potential Applications
Target Compound ~445.8* Pyridinone, 4-nitrophenylacetamide, 4-chlorophenylthio methyl, 5-methoxy Not explicitly described Inferred: Antimicrobial/antiparasitic (based on nitro group analogs)
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () ~473.9 Styryl groups, cyano, thioether Reflux with NaOAc in ethanol (85% yield) Not specified; styryl groups may enhance fluorescence or photochemical activity
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]pyrazol-1-yl]-4-oxothiazol-5-yl}acetamide () ~565.0 Pyrazole, thiazole, 4-nitrophenylacetamide, isopropylphenyl Cyclization with maleimide Heterocyclic bioactivity (e.g., antimalarial/anti-inflammatory)
N-(4-Chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5-yl)acetamide () ~442.9 Thiazolo-pyridazine, thiophene, methyl Not described Electronic materials or kinase inhibition (thiophene enhances π-π stacking)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () ~306.7 Nitro, methylsulfonyl, acetamide Acetylation of sulfonamide Intermediate for heterocyclic synthesis (e.g., thiadiazoles)

*Calculated from molecular formula C₂₁H₁₈ClN₃O₅S.

Key Structural and Functional Differences:

Core Heterocycle: The target compound’s pyridinone core is distinct from thiazolo-pyridazine () or pyrazole-thiazole systems (). Pyridinones are known for redox activity and hydrogen-bonding capacity, which may enhance target binding .

Substituent Effects: The 4-nitrophenyl group in the target compound provides stronger electron-withdrawing effects compared to the morpholino group in or the thiophene in . This could increase stability in biological environments but reduce solubility . The chlorophenylthio methyl group offers moderate lipophilicity, contrasting with the hydrophilic piperazine in or the bulky styryl groups in .

Maleimide cyclization () and acetylation () are alternative routes for analogs.

Biological Relevance: Compounds with nitro groups (e.g., ) are frequently explored as antimicrobials due to nitroreductase activation in pathogens .

Research Findings and Data

Physicochemical Properties:

  • Solubility : The methoxy group in the target compound may improve water solubility compared to methyl or thiophene substituents in .

Inferred Bioactivity:

  • Antimicrobial Activity : Nitroaryl acetamides () show efficacy against Plasmodium spp. and bacteria, suggesting the target compound may act via similar nitroreductase-mediated mechanisms .
  • Cytotoxicity: Thiazole and pyridinone derivatives often exhibit low cytotoxicity in mammalian cells, as seen in ’s azepane-containing analog .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what are the critical reaction parameters?

The compound can be synthesized via multi-step organic reactions, including thioether formation, pyridone ring functionalization, and acetamide coupling. Key steps involve:

  • Thioether linkage : Reacting 4-chlorobenzenethiol with a bromomethylpyridone intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bridge .
  • Acetamide coupling : Using EDC/HOBt or DCC-mediated coupling of the pyridone carboxylic acid derivative with 4-nitroaniline .
  • Optimization : Reaction temperatures (60–80°C) and solvent polarity (DMF or THF) significantly influence yields (reported up to 72% for analogous compounds) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • 1H NMR : Identify tautomeric forms (amine/imine equilibrium) via NH proton signals (δ 10.10–13.30 ppm) and aromatic substituents .
  • X-ray crystallography : Resolve pyridone ring conformation and intermolecular interactions (e.g., hydrogen bonding between carbonyl oxygen and amide NH groups) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).

Q. How should researchers handle solubility challenges during in vitro assays?

  • Solvent selection : Use DMSO for stock solutions (10 mM), followed by dilution in PBS or cell culture media (<0.1% DMSO final concentration).
  • Surfactants : For hydrophobic aggregates, add 0.01% Tween-80 to improve dispersion .

Advanced Research Questions

Q. How does the tautomeric equilibrium (amine vs. imine) influence bioactivity, and how can it be experimentally modulated?

  • Impact on binding : The 50:50 amine:imine ratio (observed in NMR) may affect target affinity, as imine forms could enhance π-π stacking with aromatic residues in enzymes .
  • Modulation strategies : Adjust pH (imidazole buffers) or use stabilizing agents (e.g., crown ethers) to favor a specific tautomer. Computational modeling (DFT) can predict dominant forms under physiological conditions .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

  • Dose-response validation : Use orthogonal assays (e.g., MTT for cytotoxicity and fluorescence-based enzymatic assays) to confirm activity thresholds.
  • Metabolite screening : LC-MS/MS to identify degradation products that may interfere with activity .
  • Structural analogs : Compare activity of derivatives (e.g., nitro-to-cyano substitutions) to isolate pharmacophoric features .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : Use QSAR models to optimize logP (target <5) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • Docking studies : Prioritize derivatives with hydrogen-bonding interactions to catalytic residues (e.g., CDK5/p25 inhibitors ).

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